molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No.: B147515
CAS No.: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid is an organic compound with the molecular formula C5H4O2S. It is one of the two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid . This compound is characterized by a thiophene ring substituted with a carboxyl group at the second position. It appears as a white to light brown crystalline powder and has a melting point of approximately 126-130°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenecarboxylic acid can be synthesized through various methods. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . Another method includes the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .

Industrial Production Methods: In industrial settings, this compound can be produced by dissolving thiophene in halohydrocarbon and hydrobromic acid, cooling the solution, and then reacting it with pyridine perbromide hydrobromide. The resulting product is further processed through saponification, decarboxylation, and recrystallization to obtain the final compound .

Comparison with Similar Compounds

2-Thiophenecarboxylic acid can be compared with other similar compounds such as:

    Thiophene-3-carboxylic acid: Similar in structure but with the carboxyl group at the third position.

    Thiophene-2,5-dicarboxylic acid: Contains two carboxyl groups at the second and fifth positions.

    2-Thiophenemethanol: A reduced form with a hydroxymethyl group at the second position.

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

thiophene-2-carboxylic acid
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4O2S
Source PubChem
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Related CAS

25112-68-9 (hydrochloride salt)
Record name 2-Thiophenecarboxylic acid
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DSSTOX Substance ID

DTXSID2060177
Record name 2-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiophenecarboxylic acid
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Vapor Pressure

0.0078 [mmHg]
Record name 2-Thiophenecarboxylic acid
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CAS No.

527-72-0
Record name 2-Thiophenecarboxylic acid
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Record name 2-thenoic acid
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Record name 2-THIOPHENECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.86 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.1691 g of 2-thiophenecarbonitrile. The final concentration of 2-thiophencarbonitrile was 0.307 M. The reaction mixture was mixed on a rotating platform at 27° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-thiophenecarbonitrile was 99.5%, and the yields of 2-thiophenecarboxamide and 2-thiophenecarboxylic acid were 98% and 0%, respectively.
Name
potassium phosphate
Quantity
3.86 mL
Type
reactant
Reaction Step One
[Compound]
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suspension
Quantity
1 mL
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reactant
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0.1691 g
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reactant
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0 (± 1) mol
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reactant
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7.5 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxylic acid
Reactant of Route 2
2-Thiophenecarboxylic acid
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2-Thiophenecarboxylic acid
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Reactant of Route 5
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Reactant of Route 6
2-Thiophenecarboxylic acid

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